molecular formula C11H15NO B1501949 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine CAS No. 774222-44-5

2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine

Cat. No. B1501949
CAS RN: 774222-44-5
M. Wt: 177.24 g/mol
InChI Key: NDUAWBBPVIUPAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Methoxymethyl)-2,3-dihydro-1H-inden-2-amine, also known as MEM-DHI, is a chemical compound with potential applications in scientific research. It belongs to the class of compounds known as indenamines, which have been studied for their potential therapeutic properties. MEM-DHI has been synthesized using several methods and has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine is not fully understood. However, it has been shown to inhibit the activity of monoamine oxidase, which is an enzyme involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Inhibition of monoamine oxidase can lead to increased levels of these neurotransmitters in the brain, which could have therapeutic effects. Additionally, 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine has been shown to bind to the sigma-1 receptor and the histamine H3 receptor, although the exact mechanism of action at these receptors is not fully understood.
Biochemical and Physiological Effects
2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine has been shown to have various biochemical and physiological effects. In addition to its activity as a monoamine oxidase inhibitor, it has been shown to have activity as a sigma-1 receptor ligand and a histamine H3 receptor antagonist. These activities could have therapeutic effects in the treatment of neurological disorders, allergies, and inflammation. Additionally, 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine has been shown to have antioxidant activity, which could be useful in the study of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine in lab experiments is its specificity for monoamine oxidase inhibition. This could allow for the study of the effects of increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. Additionally, 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine has been shown to have high affinity for the sigma-1 receptor and the histamine H3 receptor, which could allow for the study of these receptors in various physiological processes. One limitation of using 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine.

Future Directions

There are several future directions for the study of 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine. One direction is the study of its potential therapeutic effects in the treatment of neurological disorders such as Parkinson's disease. Another direction is the study of its potential as a ligand for the sigma-1 receptor and the histamine H3 receptor. Additionally, further studies are needed to determine the safe dosage and potential side effects of 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine. Finally, the synthesis of 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine derivatives could lead to the discovery of compounds with improved pharmacological properties.

Scientific Research Applications

2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine has potential applications in scientific research. It has been shown to have activity as a monoamine oxidase inhibitor, which could be useful in the study of neurological disorders such as Parkinson's disease. 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine has also been studied for its potential as a ligand for the sigma-1 receptor, which is involved in various physiological processes such as pain perception and stress response. Additionally, 2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine has been shown to have activity as a histamine H3 receptor antagonist, which could be useful in the study of allergies and inflammation.

properties

IUPAC Name

2-(methoxymethyl)-1,3-dihydroinden-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-8-11(12)6-9-4-2-3-5-10(9)7-11/h2-5H,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDUAWBBPVIUPAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1(CC2=CC=CC=C2C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695965
Record name 2-(Methoxymethyl)-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(methoxymethyl)-2,3-dihydro-1H-inden-2-amine

CAS RN

774222-44-5
Record name 2-(Methoxymethyl)-2,3-dihydro-1H-inden-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-(2-methoxymethylindan-2-yl)-isoindole-1,3-dione (0.30 g, 0.976 mmol) and hydrazine hydrate (47 μl, 0.976 mmol) in 95% ethanol (15 ml) is heated to reflux for 45 hours. Further hydrazine hydrate (9.4 μl, 0.976 mmol) is added and the reaction refluxed for an additional 16 hours, followed by addition of a final portion of hydrazine hydrate (9.4 μl, 0.976 mmol) and a further 16 hours reflux. After cooling, the resultant suspension is filtered and the filter cake washed with ethanol. The combined filtrate and washings are evaporated and triturated with ether to afford 2-methoxymethylindan-2-ylamine, MH+178.
Name
2-(2-methoxymethylindan-2-yl)-isoindole-1,3-dione
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
47 μL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
9.4 μL
Type
reactant
Reaction Step Two
Quantity
9.4 μL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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